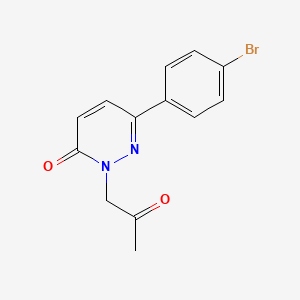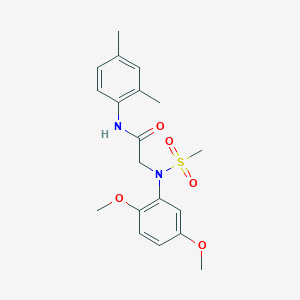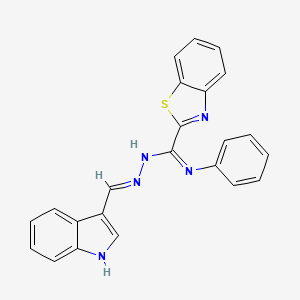
6-(4-bromophenyl)-2-(2-oxopropyl)-3(2H)-pyridazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-bromophenyl)-2-(2-oxopropyl)-3(2H)-pyridazinone is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a pyridazinone derivative that has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of 6-(4-bromophenyl)-2-(2-oxopropyl)-3(2H)-pyridazinone is not fully understood. However, studies suggest that it may exert its effects by inhibiting specific enzymes and proteins involved in cellular processes.
Biochemical and Physiological Effects:
Studies have shown that 6-(4-bromophenyl)-2-(2-oxopropyl)-3(2H)-pyridazinone has various biochemical and physiological effects. In vitro studies have demonstrated its potential as an anticancer and antimicrobial agent by inducing apoptosis and inhibiting the growth of cancer cells and bacteria. In vivo studies have shown its potential as an herbicide and insecticide by inhibiting specific enzymes involved in plant and insect growth and development.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-(4-bromophenyl)-2-(2-oxopropyl)-3(2H)-pyridazinone in lab experiments is its potential as a versatile compound with various applications. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Orientations Futures
For research on 6-(4-bromophenyl)-2-(2-oxopropyl)-3(2H)-pyridazinone include investigating its potential as a therapeutic agent for various diseases, exploring its potential as a material for organic electronic devices, and studying its potential as a tool for crop protection. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
In conclusion, 6-(4-bromophenyl)-2-(2-oxopropyl)-3(2H)-pyridazinone is a chemical compound that has potential applications in various fields. Its versatility and potential as a therapeutic agent, herbicide, and insecticide make it a promising compound for further research. However, its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects should be taken into consideration.
Méthodes De Synthèse
6-(4-bromophenyl)-2-(2-oxopropyl)-3(2H)-pyridazinone can be synthesized using different methods, including the reaction of 4-bromobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate and acetic acid. Another method involves the reaction of 4-bromobenzaldehyde with ethyl acetoacetate and hydrazine hydrate in ethanol.
Applications De Recherche Scientifique
6-(4-bromophenyl)-2-(2-oxopropyl)-3(2H)-pyridazinone has been investigated for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, it has been studied as a potential anticancer and antimicrobial agent. In agriculture, it has been investigated as a potential herbicide and insecticide. In material science, it has been studied for its potential applications in the development of organic electronic materials.
Propriétés
IUPAC Name |
6-(4-bromophenyl)-2-(2-oxopropyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O2/c1-9(17)8-16-13(18)7-6-12(15-16)10-2-4-11(14)5-3-10/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOUBHAPHEAFQOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-bromophenyl)-2-(2-oxopropyl)pyridazin-3(2H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(4-chlorophenyl)acetyl]-1-hydroxy-2-naphthohydrazide](/img/structure/B6046896.png)
![methyl 3-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-7-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B6046904.png)
![1-(1-azocanyl)-3-(2-methoxy-5-{[4-(methoxymethyl)-1-piperidinyl]methyl}phenoxy)-2-propanol](/img/structure/B6046912.png)
![2-chloro-N-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B6046918.png)

![N-{[1-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-ylcarbonyl)piperidin-3-yl]methyl}thiophene-2-sulfonamide](/img/structure/B6046928.png)
![2-[4-cyclopentyl-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6046934.png)
![2-(1-{[1-(2-naphthoyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)ethanol](/img/structure/B6046937.png)


![1-{[1-(2-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-methylpiperazine](/img/structure/B6046950.png)
![N-(3,4-dimethoxyphenyl)-1-[(2E)-3-(2-pyridinyl)-2-propenoyl]-3-piperidinamine](/img/structure/B6046960.png)
![6-butyl-2-(3-{[methyl(pyrazin-2-ylmethyl)amino]methyl}phenyl)pyrimidin-4(3H)-one](/img/structure/B6046973.png)
![6-(2-pyrimidinylamino)-3,4,9,9a-tetrahydro-2H-pyrazino[1,2-c]pyrimidine-1,8-dione](/img/structure/B6046983.png)